molecular formula C10H12N2O2 B12335721 (1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester

(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B12335721
M. Wt: 192.21 g/mol
InChI Key: BZGIPLXJMCAOAB-BDAKNGLRSA-N
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Description

(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester is a chemical compound that features a pyrimidine ring attached to a cyclopropane carboxylic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of pyrimidine derivatives. One common method includes the reaction of pyrimidine with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester
  • (1RS,2RS)-2-(Dimethylamino)-1-phenylcyclohex-3-enecarboxylate

Uniqueness

(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester is unique due to its combination of a pyrimidine ring and a cyclopropane carboxylic acid ester. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl (1S,2S)-2-pyrimidin-5-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)9-3-8(9)7-4-11-6-12-5-7/h4-6,8-9H,2-3H2,1H3/t8-,9+/m1/s1

InChI Key

BZGIPLXJMCAOAB-BDAKNGLRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CN=CN=C2

Canonical SMILES

CCOC(=O)C1CC1C2=CN=CN=C2

Origin of Product

United States

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